![molecular formula C22H35N5O5 B144985 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide CAS No. 126631-86-5](/img/structure/B144985.png)
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SC-47643 是一种合成化合物,模拟包含精氨酸-甘氨酸-天冬氨酸的肽序列,该序列被血小板糖蛋白 IIb/IIIa 受体识别。 该化合物以其抑制纤维蛋白原结合到活化血小板的能力而闻名,从而阻止血小板聚集 .
准备方法
SC-47643 的制备涉及肽模拟物的合成。合成路线通常包括以下步骤:
肽骨架的合成: 肽骨架使用标准的固相肽合成技术合成。
肽的修饰: 对肽进行修饰,使其包含模拟精氨酸-甘氨酸-天冬氨酸序列的特定官能团。
化学反应分析
SC-47643 经历几种类型的化学反应,包括:
抑制纤维蛋白原结合: SC-47643 抑制纤维蛋白原结合到活化血小板,阻止血小板聚集.
与血小板糖蛋白 IIb/IIIa 受体的相互作用: 该化合物与血小板上的糖蛋白 IIb/IIIa 受体相互作用,阻止受体结合纤维蛋白原的能力.
这些反应中常用的试剂和条件包括:
富血小板血浆: 用于研究 SC-47643 对血小板聚集的抑制作用。
二磷酸腺苷: 在实验设置中用作激动剂来诱导血小板聚集.
科学研究应用
SC-47643 有多种科学研究应用,包括:
抗血小板和抗血栓形成剂: 由于 SC-47643 能够抑制血小板聚集,因此在研究中用作抗血小板和抗血栓形成剂.
血小板聚集机制研究: 该化合物用于研究血小板聚集的机制以及糖蛋白 IIb/IIIa 受体在该过程中的作用.
新型治疗剂的开发: SC-47643 作为靶向血小板聚集和血栓形成的新型治疗剂的模型化合物.
作用机制
SC-47643 通过模拟精氨酸-甘氨酸-天冬氨酸序列发挥作用,该序列被血小板糖蛋白 IIb/IIIa 受体识别。该化合物与该受体结合,抑制纤维蛋白原结合到活化血小板。 这种抑制阻止血小板聚集并降低血栓形成的风险 .
相似化合物的比较
SC-47643 类似于其他靶向糖蛋白 IIb/IIIa 受体的肽模拟物。一些类似的化合物包括:
SC-46749: 另一种抑制纤维蛋白原结合到活化血小板的肽模拟物.
SC-47643 在其特定的修饰方面是独一无二的,这些修饰增强了其对糖蛋白 IIb/IIIa 受体的抑制效力以及选择性 .
生物活性
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C22H35N5O5, and it has garnered attention due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a guanidine group, an octanoyl chain, and an aspartic acid moiety modified with a 4-methoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.
- Molecular Weight : 445.56 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Shows stability under physiological conditions but may degrade under extreme pH or temperature.
Biological Activity
The biological activity of this compound has been studied in various contexts, with significant findings related to its pharmacological effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Pharmacological Effects
- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
- Neurodegenerative Models : Animal models treated with this compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiproliferative | Inhibits growth of cancer cells | |
Neuroprotective | Protects neurons from degeneration | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | Moderate |
Half-life | 4 hours |
Metabolism | Hepatic |
Excretion | Renal |
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.
- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and stress response, providing insights into its potential therapeutic applications.
属性
CAS 编号 |
126631-86-5 |
---|---|
分子式 |
C22H35N5O5 |
分子量 |
449.5 g/mol |
IUPAC 名称 |
(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |
InChI 键 |
LVVRYABDHQGPGK-SFHVURJKSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
手性 SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Key on ui other cas no. |
126631-86-5 |
同义词 |
3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。